N-(4-methylbenzyl)isonicotinamide
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Overview
Description
N-(4-methylbenzyl)isonicotinamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 4-methylbenzyl group attached to the nitrogen atom of the carboxamide. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)isonicotinamide typically involves the reaction of 4-methylbenzylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of N-(4-methylbenzyl)pyridine-4-carboxylic acid.
Reduction: Formation of N-(4-methylbenzyl)pyridine-4-amine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N-(4-methylbenzyl)isonicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3, it has a carboxamide group at the 3-position of the pyridine ring.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with two pyridine-4-carboxamide groups attached to a central pyridine ring.
Uniqueness
N-(4-methylbenzyl)isonicotinamide is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
SGDTYNBNLNOSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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